molecular formula C22H21NO4 B4046046 ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate

ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate

Cat. No.: B4046046
M. Wt: 363.4 g/mol
InChI Key: ZQJLDPNCEGVZRN-UYRXBGFRSA-N
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Description

Ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(4-hydroxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is 363.14705815 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Constituents and Medicinal Uses The compound has been studied as part of the chemical constituents from fermented mycelia of the medicinal fungus Xylaria nigripes, known as Wuling Shen in Chinese. It's part of a group of pyrrole-containing alkaloids that have shown neuroprotective, anti-neuroinflammatory, and cytotoxic properties (Xiong et al., 2016).

Synthesis and Derivatives for Antibacterial Use Another study focuses on the synthesis of stereoisomers of similar compounds, which are important intermediates in preparing quinolone antibacterials (Schroeder et al., 1992).

Biological Studies and Antimicrobial Activity In the context of novel compound synthesis, derivatives of ethyl 4-(4-hydroxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate have been characterized and screened for their in vitro antioxidant and antimicrobial activities. These studies highlight their potential in fighting bacterial and fungal infections (Maddila et al., 2012).

Reactions and Transformations in Organic Chemistry The compound has also been a subject of study in the reactions of formylchromone derivatives, showcasing its potential in the transformation of pyrroles and pyridines, which are crucial in organic chemistry (Clarke et al., 1985).

Ring Opening and Pharmaceutical Applications There's also research on primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters, which leads to the formation of pyrrolidine derivatives. These derivatives are of interest in pharmaceutical research (Valiullina et al., 2020).

Synthesis and Biochemical Reactions Furthermore, the Hantzsch pyrrole synthesis, which involves the formation of ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, shows the importance of this compound in the synthesis of various pyrroles (Roomi & Macdonald, 1970).

Properties

IUPAC Name

ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-4-27-22(26)20-15(3)23(17-9-5-14(2)6-10-17)21(25)19(20)13-16-7-11-18(24)12-8-16/h5-13,24H,4H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJLDPNCEGVZRN-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate
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ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate
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ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate
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ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate
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ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate
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ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.